(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone
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Overview
Description
(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone is a chemical compound with a molecular formula of C11H13ClN2O It is characterized by the presence of a pyridine ring substituted with a chlorine atom and a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 3-methylpiperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Amines in the presence of a base like triethylamine (TEA) in an organic solvent such as tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-propanone: Similar structure but with a propanone group instead of a methanone group.
(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
(2-Chloro-3-pyridinyl)(3-methyl-1-piperidinyl)-methanone is unique due to its specific substitution pattern on the pyridine and piperidine rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-4-3-7-15(8-9)12(16)10-5-2-6-14-11(10)13/h2,5-6,9H,3-4,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGAPFNVAUJPHIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394608 |
Source
|
Record name | ST50940621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
560106-13-0 |
Source
|
Record name | ST50940621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50394608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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